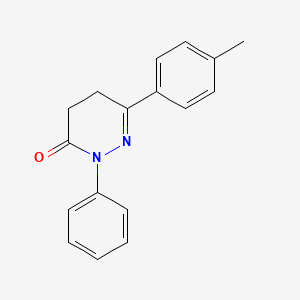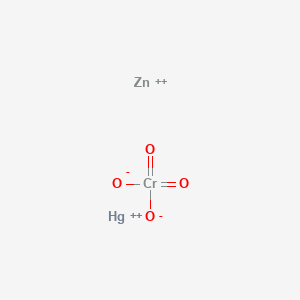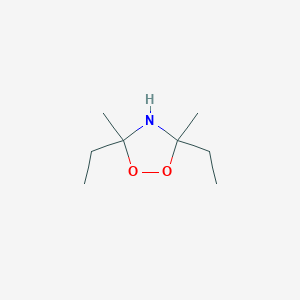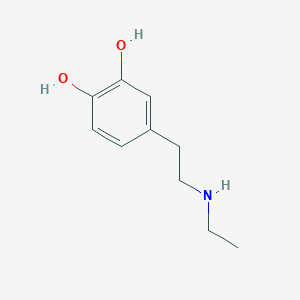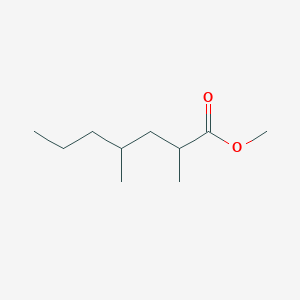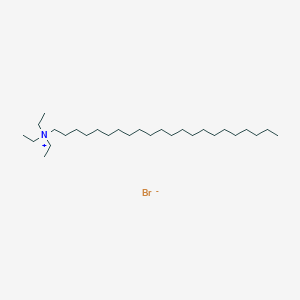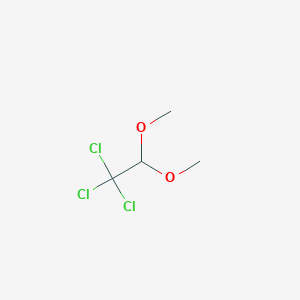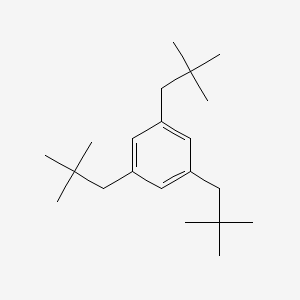![molecular formula C11H11I2NO4 B14709109 N-[3-(4-Hydroxy-3,5-diiodophenyl)propanoyl]glycine CAS No. 24324-30-9](/img/structure/B14709109.png)
N-[3-(4-Hydroxy-3,5-diiodophenyl)propanoyl]glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(4-Hydroxy-3,5-diiodophenyl)propanoyl]glycine is an organic compound that belongs to the class of phenylpropanoic acids It is characterized by the presence of two iodine atoms and a hydroxy group attached to a benzene ring, which is further connected to a propanoic acid moiety and glycine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-Hydroxy-3,5-diiodophenyl)propanoyl]glycine typically involves the iodination of a precursor compound followed by coupling with glycine. One common method involves the iodination of 4-hydroxyphenylpropanoic acid using iodine and an oxidizing agent such as hydrogen peroxide. The resulting 3-(4-hydroxy-3,5-diiodophenyl)propanoic acid is then reacted with glycine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(4-Hydroxy-3,5-diiodophenyl)propanoyl]glycine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The iodine atoms can be reduced to hydrogen using reducing agents such as sodium borohydride.
Substitution: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: 3-(4-oxo-3,5-diiodophenyl)propanoyl glycine.
Reduction: N-[3-(4-Hydroxyphenyl)propanoyl]glycine.
Substitution: N-[3-(4-Azido-3,5-diiodophenyl)propanoyl]glycine.
Aplicaciones Científicas De Investigación
N-[3-(4-Hydroxy-3,5-diiodophenyl)propanoyl]glycine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-[3-(4-Hydroxy-3,5-diiodophenyl)propanoyl]glycine involves its interaction with specific molecular targets. The hydroxy and iodine groups play a crucial role in binding to enzymes and receptors, modulating their activity. The compound may inhibit certain enzymes by binding to their active sites or alter receptor function by interacting with their binding domains. These interactions can lead to various biological effects, including changes in cellular signaling pathways and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Hydroxy-3,5-diiodophenyl)propanoic acid: Lacks the glycine moiety but shares similar structural features.
N-Alpha-Acetyl-3,5-Diiodotyrosylglycine: Contains an acetyl group instead of the propanoic acid moiety.
3-(3,5-Diiodo-4-hydroxyphenyl)lactate: Similar iodine and hydroxy substitution but with a lactate group.
Uniqueness
N-[3-(4-Hydroxy-3,5-diiodophenyl)propanoyl]glycine is unique due to the presence of both the propanoic acid and glycine moieties, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
24324-30-9 |
|---|---|
Fórmula molecular |
C11H11I2NO4 |
Peso molecular |
475.02 g/mol |
Nombre IUPAC |
2-[3-(4-hydroxy-3,5-diiodophenyl)propanoylamino]acetic acid |
InChI |
InChI=1S/C11H11I2NO4/c12-7-3-6(4-8(13)11(7)18)1-2-9(15)14-5-10(16)17/h3-4,18H,1-2,5H2,(H,14,15)(H,16,17) |
Clave InChI |
RQYNGBRLYJJKDO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1I)O)I)CCC(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


